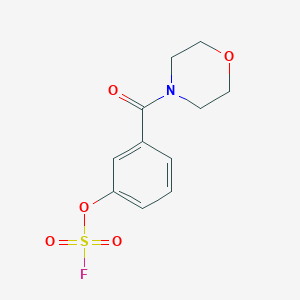

4-(3-Fluorosulfonyloxybenzoyl)morpholine

Description

4-(3-Fluorosulfonyloxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl group substituted at the 3-position with a fluorosulfonyloxy (-OSO₂F) moiety. This structure combines the electron-withdrawing properties of the fluorosulfonyloxy group with the morpholine ring’s conformational flexibility, making it a candidate for applications in medicinal chemistry, catalysis, or material science.

Properties

IUPAC Name |

4-(3-fluorosulfonyloxybenzoyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-19(15,16)18-10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCSMWCJNHJQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxybenzoyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorosulfonyloxybenzoic acid.

Formation of Benzoyl Chloride: The 3-fluorosulfonyloxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.

Coupling with Morpholine: The benzoyl chloride is then reacted with morpholine in the presence of a base such as triethylamine to form 4-(3-Fluorosulfonyloxybenzoyl)morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxybenzoyl)morpholine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoyl derivatives.

Oxidation: Products include oxidized benzoyl derivatives.

Reduction: Products include reduced benzoyl derivatives.

Hydrolysis: Products include 3-fluorosulfonyloxybenzoic acid and morpholine.

Scientific Research Applications

4-(3-Fluorosulfonyloxybenzoyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

Materials Science: The compound can be used in the development of advanced materials with specific chemical properties.

Chemical Biology: It is employed in the study of enzyme-substrate interactions and protein labeling due to its reactivity with amino acid residues.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxybenzoyl)morpholine involves its interaction with specific molecular targets:

Molecular Targets: The compound can form covalent bonds with amino acid residues such as lysine, tyrosine, and histidine in proteins.

Pathways Involved: By forming stable adducts with these residues, the compound can inhibit enzyme activity or alter protein function, making it useful in drug design and chemical biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Morpholine Derivatives

(a) 4-[(Substituted Phenyl)sulfonyl]morpholine Derivatives

- 4-[(4-Methoxyphenyl)sulfonyl]morpholine (): Structure: A sulfonyl group linked to a para-methoxyphenyl ring. Properties: Melting point = 109–110°C (CH₂Cl₂); synthesized via Grignard reagents and flash chromatography. Comparison: The fluorosulfonyloxy group in the target compound is more polar and reactive than the sulfonyl group, likely reducing solubility in nonpolar solvents .

- 4-[(2-Fluorophenyl)sulfonyl]morpholine (): Structure: Ortho-fluorophenyl sulfonyl substituent. Properties: CAS 613657-01-5; fluorine’s electron-withdrawing nature may stabilize the sulfonyl group, enhancing metabolic stability compared to non-halogenated analogs.

(b) 4-[2-(3-Chlorophenyl)-4-(4-Chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine ():

- Structure : Combines sulfonyl, oxazole, and chloro-substituted phenyl groups.

- Properties : Molecular weight = 439.3 g/mol; XLogP3 = 4.5 (indicative of moderate lipophilicity).

- Comparison : The target compound lacks the oxazole ring but shares sulfonyl-related polarity. The chloro substituents in this analog contribute to higher molecular weight and lipophilicity compared to the fluorosulfonyloxy group .

Benzoyl-Substituted Morpholine Derivatives

(a) 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine ():

- Structure : Benzoyl group with bromo, fluoro, and trifluoromethyl substituents.

- Properties : CAS 2271442-93-2; molecular weight = 356.11 g/mol. The trifluoromethyl group enhances lipophilicity (cLogP ~4.2–4.5), while bromo/fluoro substituents influence electronic properties.

- Comparison : The target compound’s fluorosulfonyloxy group is more polar than trifluoromethyl, likely reducing membrane permeability but improving aqueous solubility .

(b) 4-[(3-Fluorophenyl)acetyl]morpholine ():

- Structure : Acetyl group linked to a meta-fluorophenyl ring.

- Properties : Molecular weight = 223.24 g/mol; acetyl group reduces steric hindrance compared to benzoyl.

Table 1: Key Comparative Data

| Compound | Molecular Weight (g/mol) | Substituent Effects | Solubility/LogP | Biological Relevance |

|---|---|---|---|---|

| 4-(3-Fluorosulfonyloxybenzoyl)morpholine | ~309.3 (estimated) | High polarity, electron-withdrawing | Low LogP (predicted) | Enzyme inhibition (potential) |

| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 285.3 | Electron-donating methoxy group | Moderate solubility | Synthetic intermediate |

| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | 356.11 | Lipophilic substituents | High LogP (~4.5) | Catalysis/Medicinal chemistry |

| 4-(2-Chlorobenzyl)morpholine | 215.7 | Moderate polarity | 180 µM (PBS) | CYP2A13 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.